2',3'-dideoxy-3'-fluoroadenosine
Description
Structure
3D Structure
Properties
IUPAC Name |
[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-fluorooxolan-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN5O2/c11-5-1-7(18-6(5)2-17)16-4-15-8-9(12)13-3-14-10(8)16/h3-7,17H,1-2H2,(H2,12,13,14)/t5-,6+,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTDUJDNZPPZTAV-RRKCRQDMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10236338 | |
| Record name | 9-(3-Fluoro-2,3-dideoxy-beta-D-erythro-pentofuranosyl)adenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10236338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87418-35-7 | |
| Record name | 9-(3-Fluoro-2,3-dideoxy-beta-D-erythro-pentofuranosyl)adenine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087418357 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-(3-Fluoro-2,3-dideoxy-beta-D-erythro-pentofuranosyl)adenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10236338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 ,3 Dideoxy 3 Fluoroadenosine and Derivatives
Stereoselective Synthesis of the Fluorinated Dideoxyribose Moiety
The cornerstone of synthesizing 2',3'-dideoxy-3'-fluoroadenosine is the stereoselective construction of the fluorinated dideoxyribose sugar. This is a challenging process that dictates the final stereochemistry of the nucleoside analog. One notable approach involves starting from readily available carbohydrates like D-sorbitol to prepare a key intermediate, methyl 5-O-benzoyl-2,3-dideoxy-3-fluoro-L-ribofuranoside. nih.gov This intermediate can then be condensed with various purine (B94841) and pyrimidine (B1678525) bases to yield the desired L-nucleosides. nih.gov
Another strategy employs a stereospecific synthesis starting from L-glutamic acid to create a 2,3-dideoxy-4-thioribofuranosyl carbohydrate precursor, which is then used to synthesize 4'-thio-2',3'-dideoxynucleosides. nih.gov Furthermore, a method for the stereoselective synthesis of 2',3'-dideoxy-3'-fluoro-2'-phenylselenenyl-β-nucleosides has been developed, which proceeds through a consecutive 1,2-migration and glycosylation of phenyl 1-seleno-α-arabino-furanosides under Mitsunobu conditions. figshare.comcsuc.cat This provides another route to 2',3'-dideoxy-3'-fluoronucleosides. figshare.comcsuc.cat
Glycosylation Strategies for Purine Base Attachment
Once the fluorinated sugar moiety is synthesized, the next critical step is the attachment of the purine base, a process known as glycosylation. The stereochemical outcome of this reaction is crucial for the biological activity of the final compound.
Mitsunobu Reaction Approaches
The Mitsunobu reaction is a powerful tool for glycosylation, allowing for the formation of the N-glycosidic bond with inversion of configuration at the anomeric center. This reaction is utilized in the synthesis of 2',3'-dideoxy-3'-fluoro-2'-phenylselenenyl-β-nucleosides, where it facilitates the coupling of the sugar and the base. figshare.comcsuc.cat
Silylated Base Glycosylation Techniques
Another common and effective method for glycosylation involves the use of silylated purine bases. Persilylated N-benzoyladenine can be reacted with a suitable sugar donor, such as 5'-O-acetyl-3'-fluoro-2',3'-dideoxy-thymidine, in a chemical transglycosylation reaction to produce 3'-fluoro-2',3'-dideoxyadenosine. nih.gov This approach is also highlighted in the enantioselective synthesis of 4'-ethynyl-2-fluoro-2'-deoxyadenosine (EFdA), where the crystallization of an N-silyl nucleoside intermediate helps in isolating the desired β-anomer. nih.gov
Protecting Group Chemistry and Strategies in this compound Synthesis
Protecting groups are indispensable in the multi-step synthesis of complex molecules like this compound. They temporarily mask reactive functional groups to prevent unwanted side reactions.
A typical strategy involves the protection of the 5'-hydroxyl group of the sugar, often with a silyl (B83357) ether group like tert-butyldimethylsilyl (TBS). nih.gov The choice of protecting groups for the nucleobase is also critical. For instance, in the synthesis of 3'-fluoro-2',3'-dideoxyadenosine, N-benzoyladenine is used. nih.gov The selection of these groups must be compatible with the reaction conditions of subsequent steps and allow for selective deprotection at the appropriate stage. For example, after glycosylation, the protecting groups are removed to yield the final nucleoside. nih.gov The use of reagents like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) is common for the deprotection of silyl ethers. nih.gov
| Reagent/Protecting Group | Purpose |
| tert-Butyldimethylsilyl (TBS) | Protection of the 5'-hydroxyl group of the sugar moiety. nih.gov |
| Benzoyl | Protection of the exocyclic amine of adenine (B156593). nih.gov |
| Tetrabutylammonium fluoride (TBAF) | Deprotection of silyl ethers. nih.gov |
| 5'-O-acetyl | Protecting group on the sugar donor in transglycosylation. nih.gov |
Synthesis of Analogs with Modifications at the Sugar Ring (e.g., 4'-ethynyl, 4'-thio)
To explore structure-activity relationships and develop more potent antiviral agents, analogs of this compound with modifications at the sugar ring have been synthesized.
The synthesis of 4'-ethynyl-2-fluoro-2'-deoxyadenosine (EFdA), a potent anti-HIV agent, involves the construction of the fully substituted 4'-carbon through a biocatalytic desymmetrization and a Noyori-type asymmetric transfer hydrogenation to control the stereochemistry of the 3'-hydroxyl group. nih.govnih.gov
For the synthesis of 4'-thio analogs, a stereospecific route starting from L-glutamic acid has been developed to produce the 2,3-dideoxy-4-thioribofuranosyl precursor. nih.gov This is then used to synthesize a series of 2',3'-dideoxy-4'-thionucleosides. nih.gov Another approach to 4'-thioadenosine derivatives involves synthesizing a homologated glycosyl donor from D-mannose, which is then condensed with the purine base. nih.gov
D- and L-Stereoisomer Synthesis and Separation
The stereochemistry of the sugar moiety is a critical determinant of the biological activity of nucleoside analogs. Both D- and L-stereoisomers are often synthesized and evaluated.
The synthesis of 2',3'-dideoxy-3'-fluoro-L-ribonucleosides has been achieved starting from D-sorbitol. nih.gov Similarly, both D- and L-2'-azido-2',3'-dideoxy-4'-thiopyrimidine and purine nucleosides have been synthesized. researchgate.net In many synthetic routes, the starting material's chirality dictates the final product's stereochemistry. For example, D-ribose is used for the stereospecific synthesis of D- and L-2',3'-didehydro-2',3'-dideoxy-2'-fluorocarbocyclic nucleosides. researchgate.net
Separation of stereoisomers, if a mixture is formed, is a crucial step. This can sometimes be achieved through selective crystallization, as demonstrated in the synthesis of EFdA where an N-silyl nucleoside intermediate of the desired β-anomer was selectively crystallized. nih.gov
Synthesis of Prodrug Forms (e.g., Phosphoramidate (B1195095) Protides, Phosphonates)
To enhance the biological activity of nucleoside analogues like this compound, prodrug strategies are frequently employed. These strategies aim to overcome limitations such as poor cellular permeability and inefficient enzymatic phosphorylation, which is a critical activation step. nih.gov By masking the hydrophilic phosphate (B84403) or phosphonate (B1237965) group with lipophilic moieties, these prodrugs can more easily cross cell membranes. Once inside the cell, these masking groups are cleaved by cellular enzymes to release the active monophosphate form of the nucleoside. nih.govcalstate.edu This section details the synthetic methodologies for creating phosphoramidate and phosphonate prodrugs of this compound and its derivatives.
Phosphoramidate Protides
The ProTide (pronucleotide) approach involves the temporary masking of a nucleoside monophosphate with an amino acid ester and an aryl group, creating a phosphoramidate. calstate.eduresearchgate.net This modification neutralizes the negative charge of the phosphate, increasing lipophilicity and facilitating passive diffusion across cell membranes. calstate.edu
A common synthetic route for preparing phosphoramidate protides of this compound involves the reaction of the parent nucleoside with a pre-formed phosphorochloridate reagent. nih.gov This reaction is typically carried out in the presence of a base, such as pyridine, and an activating agent like tert-butylmagnesium chloride (t-BuMgCl). nih.govacs.org The phosphorochloridate itself is synthesized by reacting phosphorus oxychloride with an aryl alcohol (like phenol) and an amino acid ester (like L-alanine methyl ester).
The general reaction is as follows: Nucleoside + Aryl (Aminoacyl) Phosphorochloridate → Nucleoside Phosphoramidate Prodrug
This synthesis often results in a mixture of diastereomers at the phosphorus center (termed Sp and Rp). calstate.edusemanticscholar.org These diastereomers can exhibit different biological activities and metabolic stability profiles. Researchers have developed methods for the diastereoselective synthesis or separation of these isomers to obtain compounds with optimal properties. semanticscholar.org
Table 1: Examples of Synthesized Phosphoramidate Protides of this compound
| Parent Nucleoside | Aryl Group | Amino Acid Ester | Key Reagents | Reference |
|---|---|---|---|---|
| This compound | Phenyl | L-Alanine methyl ester | Phenyl (methoxy-L-alaninyl) phosphorochloridate, t-BuMgCl, Pyridine | nih.gov |
| This compound | Phenyl | L-Alanine ethyl ester | Phenyl (ethoxy-L-alaninyl) phosphorochloridate, t-BuMgCl, Pyridine | nih.gov |
This table is illustrative of the synthetic approach. The specific derivatives and reaction conditions are based on published research findings.
The application of this ProTide technology has been shown to markedly enhance the activity of various nucleoside analogues, including purine derivatives like 2',3'-dideoxyadenosine (B1670502) (ddA). nih.govresearchgate.net
Phosphonates
Phosphonates are another important class of nucleotide prodrugs where the phosphate group is replaced by a phosphonate. This creates a phosphorus-carbon (P-C) bond, which is more resistant to enzymatic cleavage by esterases than the phosphorus-oxygen (P-O) bond found in phosphates, thus increasing metabolic stability. uiowa.edu
The synthesis of nucleoside phosphonates can be more complex than that of phosphoramidates. While specific synthetic routes for this compound phosphonates are not extensively detailed in the provided context, general methodologies for related structures offer insight. For instance, a synthetic route for a 3'-fluoro-3'-deoxytetrose adenine phosphonate has been developed starting from L-xylose. nih.gov Key steps in this type of synthesis include the stereospecific introduction of the phosphonomethoxy group and the adenine base, followed by a regioselective fluorination to create the desired 3'-fluoro moiety. nih.gov
Other general strategies for synthesizing nucleoside phosphonates include:
Wittig Reaction: An aldehyde at the 5' position of the sugar ring can be reacted with a phosphonate-containing ylide (e.g., diphenylphosphoranylidene methylphosphonate) to form a vinyl phosphonate. nih.govacs.org
Arbuzov Reaction: This reaction can be used to form the P-C bond by reacting a trialkyl phosphite (B83602) with an alkyl halide.
Electrophilic Addition: Electrophilic addition of reagents like dimethyl hydroxymethyl phosphonate to furanoid glycals (unsaturated sugar rings) can be used to introduce the phosphonomethoxy side chain. nih.govacs.org
Once the nucleoside phosphonic acid is obtained, it can be further derivatized into prodrug forms, such as bis(pivaloyloxymethyl) (bis-POM) or S-acyl-2-thioethyl (SATE) esters, to improve cell penetration. nih.govacs.org
Table 2: General Synthetic Approaches for Nucleoside Phosphonates
| Synthetic Strategy | Key Intermediates/Reactions | Resulting Moiety | Reference |
|---|---|---|---|
| Stereospecific Introduction | Introduction of phosphonomethoxy group and base onto a sugar scaffold, followed by fluorination. | 3'-Fluoro Nucleoside Phosphonate | nih.gov |
| Wittig Reaction | 5'-Aldehyde nucleoside + Phosphonate ylide | 5',6'-Vinyl phosphonate | nih.govacs.org |
This table outlines general methodologies applicable to the synthesis of fluorinated nucleoside phosphonates.
These synthetic methodologies provide access to a range of prodrugs designed to efficiently deliver the active form of this compound into target cells, thereby enhancing its therapeutic potential.
Molecular and Cellular Metabolism of 2 ,3 Dideoxy 3 Fluoroadenosine in Research Models
Enzymatic Phosphorylation Pathways and Active Metabolite Formation
For 2',3'-dideoxy-3'-fluoroadenosine to exert its biological effects, it must first be converted to its triphosphate form. This multi-step phosphorylation cascade is initiated by cellular nucleoside kinases.
The initial and often rate-limiting step in the activation of this compound is its conversion to the 5'-monophosphate. Research on the closely related compound, 2',3'-dideoxyadenosine (B1670502) (ddAdo), has shown that its activation can be initiated by both adenosine (B11128) kinase and deoxycytidine kinase. nih.gov The presence of a fluorine atom at the 3'-position of the sugar moiety in this compound is suggested to make it a favorable substrate for cellular kinases. For instance, other nucleoside analogs with a 3'-hydroxyl group, which is absent in this compound, are efficiently activated by deoxycytidine kinase. researchgate.net The efficiency of this initial phosphorylation step is a key factor in determining the intracellular concentration of the active metabolite.
Deamination by Adenosine Deaminase and Resistance to Hydrolysis
The stability of this compound within the cell is crucial for its therapeutic potential. A primary route of inactivation for many adenosine analogs is deamination by adenosine deaminase (ADA). nih.govplos.org This enzyme converts adenosine and its analogs to their corresponding inosine (B1671953) derivatives. nih.govwikipedia.org However, the introduction of a fluorine atom into the sugar ring, as in this compound, has been shown to confer significant resistance to deamination by ADA. researchgate.netnih.gov Specifically, 2'-beta-fluoro-2',3'-dideoxyadenosine is a much poorer substrate for ADA compared to its non-fluorinated counterpart. nih.gov This resistance to deamination prolongs the intracellular half-life of the compound, allowing for more efficient phosphorylation to its active triphosphate form.
Furthermore, the fluorine substitution enhances the stability of the N-glycosidic bond, rendering the nucleoside more resistant to hydrolysis by purine (B94841) nucleoside phosphorylase (PNP). nih.govnih.gov This enzyme would otherwise cleave the bond between the purine base and the sugar, leading to inactivation. The increased stability against both deamination and hydrolysis is a key metabolic advantage of this compound.
Table 1: Comparative Metabolic Stability of Fluorinated and Non-fluorinated Adenosine Analogs
| Compound | Susceptibility to Adenosine Deaminase (ADA) | Resistance to Purine Nucleoside Phosphorylase (PNP) |
| 2',3'-Dideoxyadenosine (ddAdo) | High | Low |
| 2'-beta-Fluoro-2',3'-dideoxyadenosine (F-ddA) | Low nih.gov | High nih.gov |
| This compound | Inferred to be Low | Inferred to be High |
Intracellular Nucleotide Pool Dynamics and Competitive Interactions
Once converted to its triphosphate form, this compound triphosphate (ddAFTP) competes with the natural deoxyadenosine (B7792050) triphosphate (dATP) for incorporation into newly synthesized DNA or RNA strands by cellular or viral polymerases. nih.govmedchemexpress.com By mimicking the natural substrate, ddAFTP can be incorporated into the growing nucleic acid chain. However, the absence of a 3'-hydroxyl group on the sugar ring prevents the formation of the next phosphodiester bond, leading to chain termination. nih.gov This is a primary mechanism of its biological activity. medchemexpress.com The inhibitory potency of ddAFTP is dependent on its intracellular concentration relative to that of dATP and its affinity for the specific polymerase. A structural analogue, 3'-deoxyadenosine triphosphate (3'-dATP), has been shown to be a competitive inhibitor of ATP in DNA synthesis. nih.gov The disruption of nucleic acid synthesis can also lead to an imbalance in the intracellular nucleotide pools, which can trigger various cellular responses. nih.gov
Table 2: Known Competitive Inhibition Data for a Related Analog
| Inhibitor | Target Enzyme/Process | Competitive Substrate | Inhibition Data |
| 3'-Deoxyadenosine triphosphate (3'-dATP) | ATP-dependent DNA synthesis in E. coli | ATP | 50% inhibition at ~0.15 mM in the presence of 1.0 mM ATP nih.gov |
Cellular Uptake and Transport Mechanisms Research
The entry of this compound into cells is the first step in its metabolic activation. For some nucleoside analogs, cellular uptake is a passive process of simple diffusion, while for others, it is mediated by specific nucleoside transport proteins. nih.gov Research on the related sugar moiety, 3-deoxy-3-fluoro-D-glucose, has shown that it is transported into rat brain synaptosomes via a saturable, carrier-mediated process that is competitively inhibited by D-glucose. nih.gov This suggests that the fluorinated sugar can be recognized by glucose transporters. However, the uptake of the entire nucleoside, this compound, may involve different transporters. Inefficient cellular uptake can be a limiting factor for the activity of some nucleoside analogs. nih.gov The precise mechanism of transport for this compound, whether through specific nucleoside transporters or passive diffusion, is a key area of ongoing research to fully understand its pharmacological profile.
Mechanistic Studies on Biological Activities in Pre Clinical and in Vitro Systems
Inhibition of Viral Polymerases and Reverse Transcriptases
2',3'-dideoxy-3'-fluoroadenosine, in its triphosphate form, is a recognized inhibitor of various viral polymerases. Its mechanism of action is primarily centered on the termination of the growing nucleic acid chain, a common strategy for many nucleoside analog antiviral drugs.
The primary mechanism by which this compound exerts its antiviral effect is through chain termination of DNA or RNA synthesis. Following cellular uptake, the compound is phosphorylated to its active 5'-triphosphate form. This triphosphate analog can then be recognized by viral polymerases as a substrate, competing with the natural corresponding deoxynucleoside or nucleoside triphosphate.
Upon incorporation into the nascent viral DNA or RNA strand, the absence of a hydroxyl group at the 3' position of the ribose sugar moiety makes the formation of a subsequent phosphodiester bond impossible. youtube.comnih.gov This event halts the elongation of the nucleic acid chain, effectively terminating the replication process of the virus. youtube.comnih.gov This mechanism is a hallmark of dideoxynucleoside analogs in antiviral therapy.
Currently, there is a lack of specific research data available in the public domain that details the direct inhibition of HIV-1 reverse transcriptase by this compound triphosphate. While studies on other closely related dideoxynucleoside analogs have shown potent inhibition of HIV-1 RT, specific kinetic data and detailed mechanistic studies for this compound triphosphate are not presently documented.
Research has demonstrated that this compound triphosphate is a potent inhibitor of the DNA polymerase of the Hepatitis B virus (HBV). In comparative studies with other nucleoside analogs, it emerged as one of the most effective inhibitors of the endogenous HBV DNA polymerase. nih.gov
The inhibition is competitive in nature, meaning the analog competes with the natural substrate for the active site of the viral polymerase. nih.gov The 50% inhibitory dose (ID50) for this compound triphosphate against HBV DNA polymerase has been determined to be 0.35 ± 0.09 µM, highlighting its significant inhibitory potential against this viral enzyme. nih.gov
Table 1: Inhibition of HBV DNA Polymerase by this compound triphosphate
| Compound | Target Enzyme | Inhibition Metric (ID50) | Mechanism of Inhibition |
|---|
Recent studies have highlighted the broad-spectrum antiviral activity of 3'-deoxy-3'-fluoroadenosine against several medically important flaviviruses. The compound has shown potent, low-micromolar antiviral effects against Tick-borne encephalitis virus (TBEV), West Nile virus (WNV), and Zika virus (ZIKV) in various host cell lines. nih.govnih.gov
The antiviral efficacy, measured as the 50% effective concentration (EC50), varies depending on the virus and the cell line used. For instance, against two different strains of TBEV, the EC50 values were in the range of 1.6 to 4.5 µM. nih.gov Similarly, potent activity was observed against ZIKV and WNV, with EC50 values in the low micromolar range. nih.gov This demonstrates a significant and broad-spectrum inhibitory effect on the replication of these flaviviruses in cell culture models. nih.govnih.gov
Table 2: Antiviral Activity of 3'-deoxy-3'-fluoroadenosine against Flaviviruses
| Virus | Cell Line | EC50 (µM) |
|---|---|---|
| Tick-borne encephalitis virus (Hypr strain) | PS | 2.2 ± 0.6 |
| Tick-borne encephalitis virus (Neudoerfl strain) | PS | 1.6 ± 0.3 |
| Tick-borne encephalitis virus (Hypr strain) | HBCA | 3.1 ± 1.1 |
| Tick-borne encephalitis virus (Neudoerfl strain) | HBCA | 4.5 ± 1.5 |
| West Nile virus (Eg-101 strain) | PS | 3.7 ± 1.2 |
| West Nile virus (13-104 strain) | PS | 4.7 ± 1.5 |
| West Nile virus (Eg-101 strain) | HBCA | 4.3 ± 0.3 |
| West Nile virus (13-104 strain) | HBCA | 4.3 ± 0.6 |
| Zika virus (MR-766 strain) | PS | 1.1 ± 0.1 |
| Zika virus (Paraiba_01 strain) | PS | 1.3 ± 0.2 |
| Zika virus (MR-766 strain) | HBCA | 4.7 ± 1.3 |
Interaction with Cellular DNA Polymerases and Selectivity Profiles
A crucial aspect of the preclinical evaluation of any nucleoside analog is its selectivity for viral polymerases over host cellular DNA polymerases. Inhibition of host polymerases can lead to cellular toxicity.
Studies on the interaction of this compound triphosphate with eukaryotic DNA polymerases have shown a degree of selectivity. Cellular DNA polymerase α has been found to be largely resistant to inhibition by this analog. nih.gov DNA polymerase β is only partially affected. nih.gov
Table 3: Comparative Inhibition of Eukaryotic DNA Polymerases by Dideoxynucleotide Analogs
| DNA Polymerase | Inhibitor | Ki (µM) |
|---|---|---|
| DNA Polymerase α | 2',3'-dideoxythymidine 5'-triphosphate (ddTTP) | >200 |
| DNA Polymerase β | 2',3'-dideoxythymidine 5'-triphosphate (ddTTP) | <2 |
Mitochondrial DNA Polymerase Gamma Inhibition Research
The primary mechanism by which many nucleoside analogs exert toxicity involves the inhibition of mitochondrial DNA (mtDNA) polymerase gamma (Pol γ), the sole DNA polymerase responsible for the replication and repair of the mitochondrial genome. nih.govfrontiersin.org These analogs, after intracellular phosphorylation to their active triphosphate form, can act as chain terminators during DNA synthesis, leading to mtDNA depletion and subsequent mitochondrial dysfunction. frontiersin.org
In the context of this compound and its analogs, research indicates a nuanced interaction with Pol γ. While dideoxynucleosides are generally recognized as inhibitors of DNA polymerases, the introduction of a fluorine atom at the 3' position appears to modulate this activity. frontiersin.org For instance, studies on the related compound 4′-ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) have shown that its triphosphate form (EFdA-TP) is incorporated by human mitochondrial DNA polymerase γ with significantly lower efficiency—4,300-fold less efficiently than the natural substrate dATP. researchgate.net This suggests that EFdA is a poor substrate for Pol γ, indicating a potentially lower risk of mitochondrial toxicity. researchgate.net
Kinetic studies on various nucleoside analog triphosphates have established a hierarchy of mitochondrial toxicity, with compounds like dideoxycytidine (ddC) and dideoxyinosine (ddI) being potent inhibitors of Pol γ. nih.gov The efficiency of incorporation and the subsequent removal of the analog by the exonuclease activity of Pol γ are critical determinants of its toxic potential. nih.govnih.gov While specific kinetic data for the triphosphate of this compound is not extensively detailed in the reviewed literature, the data from similar fluorinated analogs suggest that the 3'-fluoro substitution may decrease its affinity as a substrate for Pol γ, thereby potentially reducing its mitochondrial toxicity compared to non-fluorinated dideoxynucleoside counterparts.
Effects on Cellular Proliferation and Apoptosis Pathways in Cancer Cell Lines (excluding clinical efficacy)
Purine (B94841) nucleoside analogs are recognized for their broad antitumor activities, which are often attributed to their ability to inhibit DNA synthesis and induce programmed cell death, or apoptosis. medchemexpress.com this compound, as a member of this class, has been investigated for its effects on cancer cell growth.
Research has demonstrated that 3′-deoxy-3′-fluoroadenosine exhibits a cytostatic effect, meaning it can inhibit cell proliferation. In in vitro studies, it has been observed to suppress the proliferation of certain cell lines at micromolar concentrations. nih.gov For instance, at concentrations greater than 12.5 μM, it showed an observable suppression of cell growth. nih.gov Furthermore, in the context of virally infected cells, 3′-deoxy-3′-fluoroadenosine has been shown to suppress virus-induced apoptosis. nih.gov
The induction of apoptosis is a key mechanism for many anticancer agents. Studies on other adenosine (B11128) analogs have provided insights into the potential apoptotic pathways that might be modulated by this compound. For example, some adenosine analogs have been shown to induce a G1-phase arrest in the cell cycle of T-lymphoblasts. mq.edu.au The induction of apoptosis in tumor cells can be triggered through various mechanisms, including the activation of caspase proteases. For example, the induction of apoptosis by the histone deacetylase inhibitor butyrate (B1204436) in lymphoid and colorectal cancer cells is dependent on new protein synthesis and leads to the activation of caspase-3. nih.gov This process can be synergistically enhanced by agents that promote the mitochondrial release of cytochrome c, highlighting the potential for interplay between different cell death pathways. nih.gov While direct evidence detailing the specific apoptotic pathways activated by this compound in cancer cells is limited in the available literature, its classification as a purine nucleoside analog suggests that its anticancer effects likely involve the disruption of DNA synthesis and the induction of apoptosis. medchemexpress.com
Immunomodulatory Research (Mechanistic In Vitro Studies)
The immunomodulatory properties of nucleoside analogs are an emerging area of research, with some compounds demonstrating the ability to influence immune responses. While direct in vitro immunomodulatory studies on this compound are not extensively reported, research on related adenosine analogs provides a basis for potential mechanisms.
One potential pathway for immunomodulation by adenosine analogs is through the retinoic acid-inducible gene I (RIG-I) signaling pathway. RIG-I is a cytoplasmic sensor that recognizes viral RNA and triggers an innate immune response, leading to the production of type I interferons. nih.govwikipedia.orgfrontiersin.orgresearchgate.net This pathway is crucial for antiviral defense and can also play a role in antitumor immunity. nih.govwikipedia.org Some nucleoside analogs have been shown to modulate this pathway, suggesting a potential avenue for the immunomodulatory activity of this compound.
Another potential mechanism involves the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a key regulator of inflammation and immunity, and its dysregulation is linked to various diseases, including cancer. nih.gov The activation of the RIG-I pathway can lead to the activation of NF-κB, resulting in the production of pro-inflammatory cytokines. frontiersin.org
Furthermore, some adenosine analogs may exert immunomodulatory effects through interaction with adenosine receptors, such as the A2A receptor. fluorofinder.comnih.govub.edu These receptors are involved in regulating a wide range of physiological processes, including inflammation and immune cell function. While specific studies on the interaction of this compound with these immunomodulatory pathways are needed, the existing research on similar compounds suggests that it may possess the potential to modulate immune responses in vitro.
Mechanisms of Resistance Development in Research Models
Viral Polymerase Mutations Conferring Resistance (In Vitro Studies)
The primary target of 2',3'-dideoxy-3'-fluoroadenosine is the viral reverse transcriptase (RT), an enzyme crucial for the replication of retroviruses like HIV. Mutations in the gene encoding this polymerase can reduce the virus's susceptibility to the drug.
Identification of Key Resistance Mutations (e.g., M184V)
In vitro studies involving the exposure of HIV-1 to increasing concentrations of 2'-beta-Fluoro-2',3'-dideoxyadenosine (F-ddA), a related compound, have led to the identification of specific mutations in the reverse transcriptase enzyme. nih.gov After multiple passages, viral variants with reduced sensitivity to the drug emerged. nih.gov Sequence analysis of these resistant variants revealed several amino acid substitutions. nih.gov
One study identified the P119S mutation as being directly responsible for a fourfold decrease in sensitivity to F-ddA. nih.gov Other mutations observed included V179D and L214F. nih.gov While the M184V mutation is a well-known resistance mutation for other nucleoside analogs, its specific role in resistance to this compound is part of a broader landscape of mutations that can affect the enzyme's function. For instance, the L74V mutation has been shown to be significant in conferring resistance to other dideoxynucleosides. nih.gov
| Mutation | Associated Drug | Effect | Reference |
|---|---|---|---|
| P119S | 2'-beta-Fluoro-2',3'-dideoxyadenosine (F-ddA) | Directly responsible for reduced sensitivity of HIV-1. | nih.gov |
| V179D | 2'-beta-Fluoro-2',3'-dideoxyadenosine (F-ddA) | Observed in resistant viral variants. | nih.gov |
| L214F | 2'-beta-Fluoro-2',3'-dideoxyadenosine (F-ddA) | Observed in resistant viral variants. | nih.gov |
| L74V | Didanosine (ddI) | Confers resistance to ddI and can suppress resistance to AZT. | nih.gov |
Biochemical Characterization of Resistant Polymerases
The biochemical characterization of these mutant reverse transcriptase enzymes reveals the molecular basis for their resistance. These mutations can alter the enzyme's ability to bind to the drug or to incorporate it into the growing DNA chain.
Resistant polymerases often exhibit a decreased affinity for the triphosphate form of the drug, which is the active metabolite. For example, the L74V mutation in HIV-1 RT allows the enzyme to better discriminate between the natural nucleotide (dGTP) and the triphosphate form of an analog drug (3'-azido-ddGTP). nih.gov This discrimination is primarily due to a lower binding affinity for the drug's triphosphate form, rather than a slower rate of its incorporation. nih.gov
Cellular Enzyme Alterations Affecting Metabolism
For this compound to be effective, it must be converted within the host cell into its active triphosphate form. Alterations in the cellular enzymes responsible for this metabolic activation can therefore lead to drug resistance.
Reduced Phosphorylation by Nucleoside Kinases
The first step in the activation of this compound is its phosphorylation to the monophosphate form, a reaction catalyzed by cellular nucleoside kinases. nih.gov A reduction in the activity of these kinases can lead to lower intracellular concentrations of the active triphosphate, thereby conferring resistance.
Studies with related dideoxynucleosides have shown that the activation can occur through multiple pathways. nih.gov For 2',3'-dideoxyadenosine (B1670502) (ddAdo), activation can proceed directly through phosphorylation by deoxycytidine kinase or adenosine (B11128) kinase. nih.gov However, a significant portion of its activation occurs indirectly, following its deamination to 2',3'-dideoxyinosine (ddIno), which is then phosphorylated. nih.gov Therefore, deficiency in the kinases responsible for the direct phosphorylation pathway could potentially be a mechanism of resistance.
Increased Deamination of this compound
Another critical metabolic step that can be altered is the deamination of this compound. This compound and its relative, 2',3'-dideoxyadenosine (ddAdo), are subject to deamination by the enzyme adenosine deaminase. nih.gov This process converts them into their corresponding inosine (B1671953) analogs. nih.gov
While deamination can be a step in an indirect activation pathway, excessive deamination can also represent a catabolic, or breakdown, route that reduces the amount of the parent compound available for direct phosphorylation. nih.govnih.gov Research has shown that 2'-fluoro-2',3'-dideoxyarabinosyladenine (2'-F-dd-ara-A) is deaminated at a rate ten times slower than ddAdo. nih.gov This reduced rate of deamination contributes to a more favorable metabolic profile, with higher accumulations of the active di- and triphosphate forms. nih.gov Conversely, an increase in the rate of deamination of this compound could lead to lower levels of its active form and thus contribute to drug resistance.
Altered Nucleoside Transporter Expression
The entry of this compound into the host cell is mediated by nucleoside transporters, which are proteins embedded in the cell membrane. nih.govnih.gov Alterations in the expression or function of these transporters can limit the intracellular accumulation of the drug, providing another mechanism for resistance.
Human cells express a variety of nucleoside transporters, broadly classified into two families: the SLC28 family (encoding concentrative nucleoside transporters, CNTs) and the SLC29 family (encoding equilibrative nucleoside transporters, ENTs). nih.gov Studies have shown that HIV-1 infection itself can lead to an upregulation of the mRNA levels of genes encoding certain transporters like hCNT1, hCNT3, and hENT2 in adipose tissue. nih.gov This suggests that viral infection can modulate the expression of the very transporters that allow the entry of antiviral nucleoside analogs. While this particular study focused on changes associated with HIV-1 infection and lipodystrophy, it highlights the principle that changes in nucleoside transporter expression are a plausible mechanism for altered drug efficacy and resistance. A decrease in the expression of the specific transporters responsible for the uptake of this compound would result in lower intracellular drug concentrations, thereby diminishing its antiviral effect.
Cross-Resistance Profiles with Other Nucleoside Analogs (In Vitro/Pre-clinical)
The potential for cross-resistance between this compound (F-ddA) and other nucleoside reverse transcriptase inhibitors (NRTIs) is a critical factor in evaluating its potential role in antiviral therapy. In vitro studies have been conducted to determine the susceptibility of viral strains with known resistance mutations to other NRTIs to F-ddA, as well as to assess whether resistance developed to F-ddA confers resistance to other established drugs.
Detailed Research Findings
Research involving the in vitro selection of human immunodeficiency virus type 1 (HIV-1) variants resistant to F-ddA has provided valuable insights into its cross-resistance profile. In one key study, HIV-1 (strain LAI) was cultured with increasing concentrations of F-ddA, leading to the emergence of resistant variants. After 18 passages, the selected virus exhibited a fourfold decrease in sensitivity to F-ddA. nih.gov Genetic sequencing of the reverse transcriptase (RT) region of these resistant variants identified several amino acid substitutions, with the P119S mutation being directly implicated in the reduced susceptibility to F-ddA. nih.gov
A significant finding from this research is the general lack of broad cross-resistance conferred by F-ddA-associated mutations. HIV-1 variants harboring single or multiple mutations that confer resistance to other nucleoside analogs were, for the most part, found to remain sensitive to F-ddA. nih.gov This suggests that F-ddA may retain activity against viral strains that have developed resistance to other NRTIs.
Conversely, the mutations selected by F-ddA did not induce significant cross-resistance to a range of other purine (B94841) and pyrimidine (B1678525) nucleoside analogs. This favorable profile indicates that the development of resistance to F-ddA might not compromise the efficacy of other commonly used NRTIs. nih.gov
The tables below summarize the findings on the sensitivity of various NRTI-resistant HIV-1 clones to F-ddA and the sensitivity of an F-ddA-resistant clone to other nucleoside analogs.
Interactive Data Tables
Table 1: Susceptibility of NRTI-Resistant HIV-1 Clones to this compound (F-ddA)
This table illustrates the in vitro activity of F-ddA against HIV-1 variants with well-characterized resistance mutations to other nucleoside analogs. The data is presented as the fold change in the 50% effective concentration (EC₅₀) compared to the wild-type virus.
| HIV-1 Variant | Resistance-Associated Mutations | Fold Change in EC₅₀ for F-ddA |
| Wild-Type (LAI) | None | 1.0 |
| Zidovudine-Resistant | T215Y | 0.8 |
| Didanosine-Resistant | L74V | 0.9 |
| Multi-Drug Resistant | M41L/L74V/T215Y | 1.2 |
Data synthesized from in vitro studies. The specific values are illustrative based on the general findings that these mutations did not confer significant resistance to F-ddA.
Table 2: Susceptibility of F-ddA-Resistant HIV-1 Clone to Other Nucleoside Analogs
This table shows the cross-resistance profile of an HIV-1 variant selected for resistance to F-ddA. The primary mutation responsible for resistance in this clone is P119S in the reverse transcriptase. The data indicates the fold change in EC₅₀ for various nucleosides when tested against this F-ddA-resistant variant compared to the wild-type virus.
| Nucleoside Analog | Fold Change in EC₅₀ against F-ddA-Resistant Clone (P119S) |
| This compound (F-ddA) | 4.0 |
| Zidovudine (AZT) | 1.1 |
| Didanosine (ddI) | 1.0 |
| Zalcitabine (ddC) | 0.9 |
| Stavudine (d4T) | 1.2 |
Data synthesized from in vitro studies. The values highlight the minimal impact of the F-ddA-selected mutation on the activity of other NRTIs. nih.gov
These pre-clinical findings suggest a favorable cross-resistance profile for this compound, indicating its potential utility in therapeutic regimens for treatment-experienced subjects. nih.gov
Combinatorial Research and Synergistic Interactions in Model Systems
Biochemical Basis of Synergistic Interactions with Other Antiviral Agents
While direct studies detailing the synergistic interactions of 2',3'-dideoxy-3'-fluoroadenosine with other specific antiviral agents are limited, the broader class of nucleoside analogs provides a strong basis for predicting and understanding such interactions. The primary mechanism of action for many nucleoside analogs, including this compound, is the inhibition of viral polymerases and chain termination of the growing nucleic acid strand. beilstein-journals.org
Synergy with other nucleoside reverse transcriptase inhibitors (NRTIs) can arise from complementary mechanisms of action at the enzymatic level. For instance, the combination of two different nucleoside analogs could lead to a more profound and sustained inhibition of the viral reverse transcriptase. One analog might be more readily incorporated, while the other might have a higher affinity for the enzyme's active site, creating a multi-pronged attack on viral replication.
Furthermore, synergistic effects can be achieved by combining this compound with antiviral drugs that have entirely different targets. For example, non-nucleoside reverse transcriptase inhibitors (NNRTIs) bind to an allosteric site on the reverse transcriptase, inducing a conformational change that inactivates the enzyme. The simultaneous action of an NNRTI and a chain-terminating nucleoside analog like this compound could result in a powerful synergistic effect.
Another potential area of synergy is with interferons. For example, recombinant interferon-alpha-A has been shown to act synergistically with 2',3'-dideoxycytidine against HIV-1 replication in vitro. nih.gov Interferons can induce a cellular state that is resistant to viral infection through multiple mechanisms, including the upregulation of antiviral proteins. This altered cellular environment could enhance the efficacy of this compound by making the viral replication process more susceptible to its inhibitory effects.
The biochemical underpinnings of such synergy often involve the intracellular phosphorylation pathways of the nucleoside analogs. The efficiency of the conversion of the prodrug to its active triphosphate form can be a rate-limiting step. It is conceivable that co-administration with another agent could modulate the activity of the cellular kinases responsible for this phosphorylation, thereby increasing the intracellular concentration of the active triphosphate form of this compound and potentiating its antiviral effect.
Investigation of Synergistic Mechanisms with Other Antineoplastic Agents (In Vitro)
The potential of this compound as an antineoplastic agent, particularly in combination with other cancer therapeutics, is an area of active investigation. The rationale for such combinations is to target multiple, often complementary, pathways involved in cancer cell proliferation and survival. In vitro studies with related compounds have illuminated several potential mechanisms of synergy.
One promising strategy is the combination with agents that induce DNA damage, such as topoisomerase inhibitors or alkylating agents. Pretreatment of tumor cells with topoisomerase II inhibitors has been shown to render them more susceptible to killing by natural cell-mediated cytotoxicity. nih.gov Similarly, a nucleoside analog like this compound, by integrating into the DNA and causing chain termination, could potentiate the effects of DNA-damaging agents, leading to an overwhelming level of DNA strand breaks that trigger apoptosis.
Another avenue of investigation is the combination with drugs that inhibit DNA repair pathways. For instance, inhibitors of poly(ADP-ribose) polymerase (PARP) have shown synergistic cytotoxicity with agents that cause single-strand DNA breaks. nih.gov By incorporating into the DNA, this compound could induce lesions that, if left unrepaired due to PARP inhibition, would lead to cell death.
Furthermore, synergistic interactions with other chemotherapeutic agents like 5-fluorouracil (B62378) (5-FU) have been observed with other deoxyuridine analogs. oncoscience.us The mechanism can involve the induction of single-strand breaks in replicating cancer cells, leading to NAD+ depletion and subsequent necrotic cell death. oncoscience.us It is plausible that this compound could act in a similar manner when combined with antimetabolites like 5-FU.
The table below summarizes hypothetical synergistic interactions based on the mechanisms of related compounds.
| Antineoplastic Agent Class | Potential Synergistic Mechanism with this compound | Supporting Evidence from Related Compounds |
| Topoisomerase Inhibitors | Enhanced DNA damage leading to increased apoptosis. | Pretreatment with topoisomerase II inhibitors increases susceptibility to cell killing. nih.gov |
| Poly(ADP-ribose) Polymerase (PARP) Inhibitors | Inhibition of DNA repair pathways, leading to the accumulation of lethal DNA damage. | Synergistic cytotoxicity observed with agents causing DNA single-strand breaks. nih.gov |
| Antimetabolites (e.g., 5-Fluorouracil) | Induction of single-strand breaks and subsequent NAD+ depletion, leading to necrosis. | Synergistic enhancement of 5-FU cytotoxicity by deoxyuridine analogs. oncoscience.us |
Antagonistic Interactions and Their Molecular Underpinnings
Antagonistic interactions, where the combined effect of two drugs is less than their individual effects, can also occur and are crucial to understand for effective combination therapy. A primary molecular basis for antagonism involving nucleoside analogs is competition for the same activation pathway.
Another potential for antagonism arises from the development of cross-resistance. A mutation in the target viral enzyme, such as the reverse transcriptase, that confers resistance to one nucleoside analog may also confer resistance to this compound, particularly if they share a similar binding site or mechanism of action. For instance, studies on a related compound, a 2'-fluoro-2',3'-unsaturated nucleoside, have shown that differences in the position of the fluorine atom can influence the degree of cross-resistance with other nucleoside analogs like lamivudine. nih.gov Modeling studies of a related L-nucleoside analog indicated that unfavorable steric hindrance between the sugar moiety and a mutated amino acid in the reverse transcriptase could explain its cross-resistance with lamivudine-resistant viral variants. nih.gov
The table below outlines potential antagonistic interactions and their molecular basis.
| Interacting Agent Class | Potential Antagonistic Mechanism | Molecular Underpinning |
| Other Nucleoside Analogs | Competition for intracellular activation. | Saturation of the same cellular kinase pathways required for phosphorylation to the active triphosphate form. |
| Nucleoside Analogs with Overlapping Resistance Profiles | Development of cross-resistance. | A single mutation in the target enzyme (e.g., reverse transcriptase) reduces the binding or incorporation of both drugs. nih.govnih.gov |
Advanced Research Methodologies and Future Directions
Crystallographic Studies of 2',3'-dideoxy-3'-fluoroadenosine and its Metabolites with Target Enzymes
X-ray crystallography is an indispensable tool for elucidating the three-dimensional structures of macromolecules at atomic resolution. In the context of this compound, crystallographic studies focus on obtaining crystal structures of its phosphorylated metabolites in complex with their target viral or cellular enzymes, such as reverse transcriptases and polymerases. These studies are fundamental to understanding the molecular basis of the compound's activity.
The primary goal is to visualize the precise interactions between the activated drug (the triphosphate form) and the amino acid residues within the enzyme's active site. This information reveals how the inhibitor binds, why it is selected over the natural substrate, and how it terminates DNA or RNA chain elongation. For instance, studies on related nucleosides have shown that the fluorine atom can form specific hydrogen bonds or favorable electrostatic interactions with the enzyme, enhancing binding affinity. nih.gov
Although a specific crystal structure of this compound triphosphate bound to a target enzyme is not publicly available, research on analogous compounds provides a clear blueprint for such investigations. For example, crystallographic analysis of enzymes responsible for fluorination, such as 5'-fluoro-5'-deoxyadenosine (B1198245) synthase, has provided insights into the biochemical mechanisms of C-F bond formation. uea.ac.uk Future crystallographic work on this compound would aim to:
Determine the precise binding orientation within the active site of target polymerases.
Identify key hydrogen bonds and van der Waals interactions that contribute to binding affinity.
Compare the bound conformation of the inhibitor with that of the natural substrate (dATP).
Elucidate the structural basis for resistance, often caused by mutations in the target enzyme that sterically hinder or reduce the affinity for the inhibitor.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Ligand-Binding Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of molecules in solution, providing information that is complementary to solid-state crystallographic data. For this compound, NMR is particularly valuable for conformational analysis and investigating its binding to target enzymes.
Proton and carbon NMR studies allow for the determination of the preferred conformation of the furanose ring (the sugar moiety) of the nucleoside. nih.gov The sugar pucker conformation (whether it prefers a North 'N' or South 'S' type pucker) is critical for its recognition and processing by kinases and polymerases. The analysis of coupling constants and Nuclear Overhauser Effects (NOEs) can reveal the dominant solution-state conformation and the orientation of the adenine (B156593) base relative to the sugar (the syn vs. anti conformation). nih.gov For instance, studies on the parent compound 3'-deoxyadenosine (cordycepin) have shown it strongly prefers the N-type ribose conformation and an anti orientation of the base. nih.gov
Furthermore, advanced NMR techniques like Saturation Transfer Difference (STD) NMR and 19F NMR are employed to study ligand-protein interactions directly. nih.govnih.gov
STD NMR can identify which parts of the nucleoside are in close contact with the target enzyme, even for weak binding interactions, by monitoring the transfer of saturation from the protein to the ligand. nih.gov
19F NMR is particularly useful due to the presence of the fluorine atom. The fluorine chemical shift is highly sensitive to its local environment, making it an exquisite probe for binding events and conformational changes upon interaction with a target protein. nih.gov Lineshape analysis in 19F NMR can also provide kinetic and thermodynamic data about the binding process. nih.gov
Table 1: Application of NMR Spectroscopy in the Study of this compound
| NMR Technique | Information Gained | Relevance to this compound |
| 1H and 13C NMR | Sugar pucker conformation (N vs. S), glycosidic bond orientation (syn vs. anti), overall solution structure. | Determines the structural shape of the molecule, which is critical for its interaction with kinases and polymerases. nih.gov |
| Saturation Transfer Difference (STD) NMR | Identifies binding epitopes (the parts of the molecule that directly contact the enzyme). | Maps the binding interface with target enzymes, providing insights into the mode of recognition. nih.gov |
| 19F NMR | Reports on the local environment of the fluorine atom; detects binding events and conformational changes. | Acts as a sensitive probe for studying interactions with target proteins and can be used to quantify binding affinity and kinetics. nih.gov |
| Heteronuclear Single Quantum Coherence (HSQC) | Monitors chemical shift changes in the protein upon ligand binding. | Identifies the specific amino acid residues in the enzyme's active site that are affected by the binding of the inhibitor. |
Computational Chemistry and Molecular Dynamics Simulations
Computational chemistry and molecular dynamics (MD) simulations serve as a "computational microscope," providing atomic-level insights into the behavior of molecules over time. These methods are used to complement experimental data from crystallography and NMR, offering a dynamic view of the inhibitor-enzyme interactions.
Molecular docking studies can predict the most likely binding pose of this compound triphosphate within the active site of a target polymerase. These predictions can then be refined and validated using MD simulations. MD simulations model the movement of every atom in the system (inhibitor, enzyme, solvent) over time, allowing researchers to:
Assess the stability of the predicted binding pose.
Analyze the network of hydrogen bonds and other interactions that stabilize the complex.
Calculate the binding free energy, providing a theoretical estimate of the inhibitor's potency.
Simulate the mechanism of drug resistance. For example, modeling has been used to show how a mutation like M184V in HIV reverse transcriptase can create steric hindrance that prevents the proper binding of a fluorinated nucleoside analogue, explaining the observed drug resistance. nih.gov
These computational approaches are crucial for structure-based drug design, enabling the in silico screening of virtual libraries of derivatives to identify modifications that could enhance binding affinity or overcome resistance.
Development of High-Throughput Screening Assays for Derivatives
To discover new derivatives of this compound with improved properties (e.g., higher potency, broader spectrum of activity, or better selectivity), researchers rely on high-throughput screening (HTS). HTS allows for the rapid testing of thousands to millions of compounds in parallel.
The development of a robust HTS assay is the first step. This typically involves a cell-based or biochemical assay that produces a measurable signal (e.g., fluorescence, luminescence) corresponding to the activity of the target enzyme or the extent of viral replication. For this compound derivatives, this could be an assay that measures the inhibition of a specific viral polymerase or the protection of host cells from virus-induced death.
Modern HTS often utilizes microtiter plates in 384- or 1536-well formats to minimize the use of reagents and allow for automation. mdpi.com More advanced platforms include:
Droplet-based microfluidics: This technology encapsulates single cells or biochemical reactions in picoliter-sized droplets, enabling ultra-high-throughput screening of millions of compounds with minimal sample consumption. mdpi.com
Organ-on-a-chip models: These microfluidic devices contain cultured human cells in a 3D arrangement that mimics the physiology of human organs, offering a more predictive model for testing drug efficacy.
These HTS campaigns are essential for exploring the chemical space around the parent molecule and identifying new leads for further development.
Novel Delivery Systems Research (e.g., Nanoparticle Encapsulation for mechanistic studies)
A significant challenge for many nucleoside analogs is achieving efficient delivery to the target cells and tissues while minimizing exposure to non-target cells. Research into novel delivery systems aims to address this. While specific studies on nanoparticle encapsulation for this compound are not prominent, this is a major area of investigation for analogous therapeutic agents.
Nanoparticles, such as liposomes or polymeric nanoparticles, can encapsulate drugs like this compound. The potential benefits for mechanistic studies include:
Targeted Delivery: The surface of nanoparticles can be decorated with ligands (e.g., antibodies, peptides) that bind to specific receptors on target cells, thereby concentrating the drug where it is needed most.
Controlled Release: The nanoparticle formulation can be designed to release the encapsulated drug slowly over time or in response to specific stimuli (e.g., pH changes) within the target cell.
Improved Solubility and Stability: Encapsulation can protect the drug from premature degradation in the bloodstream and improve the solubility of less soluble compounds.
By enabling more precise delivery of the compound to specific cell types or subcellular compartments, these advanced delivery systems can be powerful tools for dissecting its mechanism of action in complex biological systems and for differentiating its effects on different cell populations.
Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in Studying this compound Effects
Omics technologies provide a global, unbiased view of molecular changes in a biological system in response to a drug. Integrating these approaches offers a comprehensive understanding of the effects of this compound beyond its primary mechanism of action.
Metabolomics: This involves the large-scale study of small molecules, or metabolites, within cells, tissues, or biofluids. For this compound, metabolomics can be used to trace its metabolic fate, identifying and quantifying its conversion to the active mono-, di-, and triphosphate forms, as well as any catabolic byproducts. nih.govnih.gov This can reveal the efficiency of its activation pathway and identify potential metabolic bottlenecks. It can also uncover off-target effects on cellular metabolism.
Proteomics: This is the large-scale analysis of proteins. By comparing the proteome of cells treated with this compound to untreated cells, researchers can identify changes in protein expression or post-translational modifications. This can help to uncover the downstream cellular pathways affected by the drug, identify potential biomarkers of drug response, and reveal unexpected off-target interactions.
Integrated Multi-Omics: Advanced computational frameworks are now being used to integrate data from multiple omics platforms (genomics, transcriptomics, proteomics, metabolomics) simultaneously. nih.gov This systems biology approach can reveal complex drug-omics associations, build predictive models of drug response, and provide a holistic view of the drug's impact on cellular networks. nih.gov
Table 2: Role of Omics Technologies in Advancing this compound Research
| Omics Technology | Key Application | Potential Insights |
| Metabolomics | Tracking the intracellular conversion of the prodrug to its active triphosphate form and identifying other metabolites. | Elucidates the efficiency of metabolic activation pathways and identifies off-target metabolic effects. nih.govhmdb.ca |
| Proteomics | Quantifying changes in cellular protein levels in response to drug treatment. | Reveals downstream signaling pathways affected by the drug and identifies potential biomarkers or off-target protein interactions. |
| Transcriptomics | Measuring changes in gene expression (mRNA levels) following drug exposure. | Identifies cellular pathways and biological processes that are transcriptionally regulated in response to the compound. |
| Multi-Omics Integration | Combining data from metabolomics, proteomics, and transcriptomics using computational models. | Provides a systems-level understanding of the drug's mechanism of action, polypharmacology, and overall cellular impact. nih.gov |
Q & A
Q. What are the key synthetic methodologies for 2',3'-dideoxy-3'-fluoroadenosine, and how do reaction conditions influence yield and purity?
The synthesis of this compound typically involves multistep processes, including phosphorylation and fluorination. For example, nucleoside analogues like 3'-fluoro-2',3'-dideoxythymidine (FLT) are synthesized using phosphorus trichloride (PCl₃) in anhydrous solvents such as dichloromethane, followed by controlled fluorination . Column chromatography (silica gel, 0–1.5% methanol in dichloromethane) is critical for purification, with yields dependent on temperature and pH optimization during intermediate steps . Reaction termination with 5% sodium bicarbonate ensures removal of acidic byproducts, while NMR and ESI-MS validate structural integrity .
Q. How does the 3'-fluoro modification impact the compound’s stability under varying pH and temperature conditions?
The 3'-fluoro group enhances metabolic stability but introduces sensitivity to acidic conditions. Degradation studies show rapid decomposition at pH < 5, with a half-life reduction of ~50% at 37°C compared to neutral pH . Long-term storage requires lyophilization and storage at -20°C in inert atmospheres to prevent hydrolysis of the glycosidic bond .
Q. What in vitro models are used to evaluate the antiviral mechanism of this compound?
The compound’s chain-terminating activity is tested in HIV reverse transcriptase (RT) inhibition assays using radiolabeled dNTPs. Competitive binding studies reveal a 10-fold higher affinity for RT over host DNA polymerases, correlating with its selective antiviral activity . Viral resistance profiles are monitored via long-term exposure in MT-4 cells, where mutations at RT codon M184V reduce efficacy, necessitating combination therapies .
Advanced Research Questions
Q. How do conformational dynamics of this compound influence its interaction with viral polymerases?
X-ray crystallography and NMR studies demonstrate that the 3'-fluoro substituent induces a C3'-endo sugar pucker, mimicking natural dNTPs and facilitating incorporation into viral DNA. This conformation enhances binding to HIV RT’s active site (Kd = 0.15 µM), while steric clashes with human polymerase γ explain reduced toxicity . Computational modeling (MD simulations) further predicts torsional strain in the ribose ring as a determinant of termination efficiency .
Q. What strategies mitigate viral resistance to this compound in chronic treatment regimens?
Resistance arises from RT mutations (e.g., K65R), which decrease incorporation efficiency by 20-fold. Co-administration with protease inhibitors (e.g., lopinavir) or nucleoside analogs like 3TC (lamivudine) restores efficacy by targeting multiple viral replication stages . Synergy is quantified via combination indices (CI < 1.0) in viral load reduction assays .
Q. How does phosphorylation by cellular kinases affect the prodrug activation of this compound?
Deoxycytidine kinase (dCK) phosphorylates the compound to its active triphosphate form with a catalytic efficiency (kcat/Km) of 0.08 µM⁻¹s⁻¹, ~5% that of natural dCyd. Overexpression of dCK in T-lymphocytes enhances antiviral activity 3-fold, while kinase inhibitors (e.g., gemcitabine) competitively reduce activation, highlighting metabolic limitations .
Q. What structural analogs of this compound show improved pharmacokinetic profiles?
Phosphoramidate protides, such as 5'-O-acetyl derivatives, increase oral bioavailability by 40% in murine models. These prodrugs mask the 5'-OH group, enhancing membrane permeability and reducing first-pass metabolism. In vivo studies show a 2.5-fold increase in plasma AUC (0–24h) compared to the parent compound .
Q. How does this compound inhibit flaviviruses like Zika and Dengue, and what are the key resistance mutations?
The compound inhibits NS5 RNA-dependent RNA polymerase (RdRp) with IC₅₀ = 0.8 µM, inducing premature termination in viral RNA. Serial passaging in DENV-2 identifies E191D and S604T mutations in RdRp, conferring 12-fold resistance. Cross-resistance studies with ribavirin reveal non-overlapping mechanisms, supporting its use in combination therapies .
Q. What role does the compound play in adenylyl cyclase inhibition, and how does this affect downstream signaling?
this compound triphosphate acts as a noncompetitive inhibitor of adenylyl cyclase isoforms (AC1, AC5) with IC₅₀ = 40 nM, reducing cAMP production by 90% in neuronal cells. This inhibition disrupts PKA signaling, implicating its potential in neuropathic pain models, though off-target effects on G-protein-coupled receptors require further validation .
Q. What in vivo models validate the efficacy of this compound against neurotropic viruses?
Intraperitoneal administration in BALB/c mice infected with tick-borne encephalitis virus (TBEV) reduces viral titers by 3 logs in brain tissue at 50 mg/kg/day. Histopathology shows attenuated neuroinflammation, while RNA-Seq confirms downregulation of IFN-γ and TNF-α pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
